An In-Depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Chloro-6-iodoquinolin-4-ol, a halogenated quinoline derivative with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic route, and the prospective biological activities of this compound, grounded in the established knowledge of the quinoline scaffold.
Introduction: The Quinoline Scaffold and the Promise of Halogenation
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and iodine, onto the quinoline core can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects that can modulate target binding. 7-Chloro-6-iodoquinolin-4-ol represents a unique combination of these features, making it a compound of considerable interest for the development of novel therapeutic agents.
Synthesis of 7-Chloro-6-iodoquinolin-4-ol
A robust synthetic strategy for 7-Chloro-6-iodoquinolin-4-ol can be envisioned in a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the 7-chloro-4-hydroxyquinoline core, followed by a regioselective iodination.[1][2]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 7-Chloro-6-iodoquinolin-4-ol.
Step-by-Step Synthetic Protocol
Part A: Synthesis of 7-Chloro-4-hydroxyquinoline (Precursor)
The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][3][4]
-
Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).[5][6] Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Thermal Cyclization: To the resulting intermediate, add a high-boiling inert solvent such as Dowtherm A. Heat the mixture to over 250°C to induce thermal cyclization. The high temperature is crucial for this 6-electron electrocyclization to form the quinoline ring system.[3] The reaction should be monitored by TLC until the intermediate is consumed.
-
Hydrolysis and Decarboxylation: After cooling, the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours to facilitate hydrolysis of the ester.[6][7] Upon completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The isolated 7-chloro-4-hydroxyquinoline-3-carboxylic acid is then heated at a high temperature (around 250-270°C) to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[6]
Part B: Iodination of 7-Chloro-4-hydroxyquinoline
The introduction of an iodine atom at the 6-position is proposed to proceed via an electrophilic aromatic substitution. The directing effects of the existing substituents on the quinoline ring will influence the regioselectivity of this reaction.
-
Reaction Setup: Dissolve the synthesized 7-chloro-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Iodination: Add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) (1.1 eq), to the solution. The reaction can be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-Chloro-6-iodoquinolin-4-ol.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₅ClINO | Based on the chemical structure. |
| Molecular Weight | 305.50 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for halogenated quinolinols. |
| Melting Point | > 250 °C (decomposes) | The presence of the hydroxyl group and the rigid, planar ring system, along with strong intermolecular interactions due to halogens, suggests a high melting point. 7-chloro-4-hydroxyquinoline has a melting point of 276-279°C.[7] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The polar hydroxyl group will impart some aqueous solubility, but the large, halogenated aromatic system will make it more soluble in organic solvents. |
| pKa | ~8.0-9.0 (for the hydroxyl group) | The quinolinol hydroxyl group is weakly acidic. The electron-withdrawing effects of the chloro and iodo substituents are expected to slightly increase its acidity compared to unsubstituted quinolin-4-ol. |
| LogP | 3.0 - 4.0 | The chloro and iodo substituents will significantly increase the lipophilicity of the molecule compared to 7-chloro-4-hydroxyquinoline. |
Spectral Data for Characterization
The structure of the synthesized 7-Chloro-6-iodoquinolin-4-ol can be unequivocally confirmed through a combination of spectroscopic techniques.[10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons at positions 2, 3, 5, and 8 will each give a unique signal. The coupling patterns (doublets, singlets) and chemical shifts will be indicative of their positions relative to the nitrogen and the halogen substituents. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts of the carbons directly attached to the nitrogen, chlorine, iodine, and oxygen atoms will be significantly affected.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns can provide further structural information.
Potential Biological Activities and Therapeutic Applications
The 7-chloroquinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[12][13][14] The introduction of an iodine atom at the 6-position is anticipated to modulate these activities and potentially confer novel therapeutic properties.
Diagram of Potential Biological Targets
Caption: Potential molecular targets and therapeutic applications of 7-Chloro-6-iodoquinolin-4-ol.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[15][16][17][18] Potential mechanisms of action for 7-Chloro-6-iodoquinolin-4-ol could include the inhibition of tyrosine kinases, topoisomerases, or microtubule polymerization.[15] The presence of the 7-chloro substituent is a common feature in many anticancer quinolines.
-
Antimicrobial Activity: The quinoline core is found in several antibacterial agents.[19] These compounds often exert their effect by inhibiting bacterial DNA gyrase. The lipophilic nature of 7-Chloro-6-iodoquinolin-4-ol may enhance its ability to penetrate bacterial cell membranes.
-
Antimalarial Activity: Chloroquine, a well-known antimalarial drug, is a 7-chloroquinoline derivative.[6] While resistance to chloroquine is widespread, the development of new quinoline-based antimalarials is an active area of research.[14] The unique substitution pattern of 7-Chloro-6-iodoquinolin-4-ol may offer a novel approach to overcoming resistance mechanisms.
Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of 7-Chloro-6-iodoquinolin-4-ol, a series of in vitro assays are recommended.
Diagram of In Vitro Biological Evaluation Workflow
Caption: A generalized workflow for the in vitro biological evaluation of 7-Chloro-6-iodoquinolin-4-ol.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[20][21][22]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Chloro-6-iodoquinolin-4-ol in a complete cell culture medium. The final concentration of the DMSO solvent should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[23][24][25][26][27]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the 7-Chloro-6-iodoquinolin-4-ol stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
7-Chloro-6-iodoquinolin-4-ol is a promising, yet underexplored, halogenated quinoline derivative. Based on the well-established chemistry and pharmacology of the quinoline scaffold, this guide has outlined a plausible synthetic route, predicted its key physicochemical and spectral properties, and proposed its potential as an anticancer, antimicrobial, or antimalarial agent. The provided experimental protocols offer a clear path for researchers to synthesize and evaluate the biological activities of this intriguing molecule. Further investigation into 7-Chloro-6-iodoquinolin-4-ol and its analogs is warranted and could lead to the discovery of novel therapeutic agents with significant clinical potential.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Understanding 3-Chloroaniline: Properties, Production, and Safety for Industrial Users. (2026, January 18). LinkedIn. Retrieved from [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2019). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). Molecules. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinolines. (n.d.). Scribd. Retrieved from [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. Retrieved from [Link]
- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
-
Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. (1946). Journal of the American Chemical Society. Retrieved from [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Retrieved from [Link]
-
Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022, October 8). MDPI. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. Retrieved from [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007, May 22). Semantic Scholar. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G.. Retrieved from [Link]
-
In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation method of diethyl aminomalonate hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Future Medicinal Chemistry. Retrieved from [Link]
-
The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 7. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. umtm.cz [umtm.cz]
- 11. scielo.br [scielo.br]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. routledge.com [routledge.com]
- 27. Antimicrobial Susceptibility Testing Protocols - Google ブックス [books.google.co.jp]
